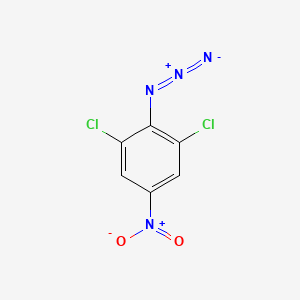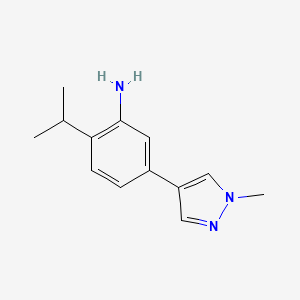
2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of aniline derivatives It features a pyrazole ring substituted with an isopropyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The aniline derivative can then be introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The aniline moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-methyl-1H-pyrazol-4-yl)aniline: Similar structure but with different substituents.
4-(1-methyl-1H-pyrazol-5-yl)aniline: Another pyrazole derivative with a different substitution pattern.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: A related compound with a morpholine ring instead of an aniline moiety.
Uniqueness
2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
5-(1-methylpyrazol-4-yl)-2-propan-2-ylaniline |
InChI |
InChI=1S/C13H17N3/c1-9(2)12-5-4-10(6-13(12)14)11-7-15-16(3)8-11/h4-9H,14H2,1-3H3 |
Clé InChI |
KXCGEHASOCOQJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)C2=CN(N=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


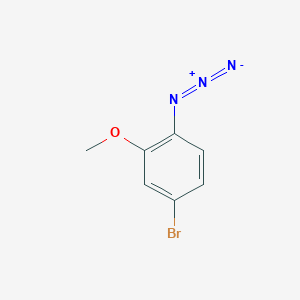

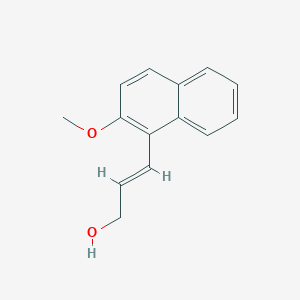
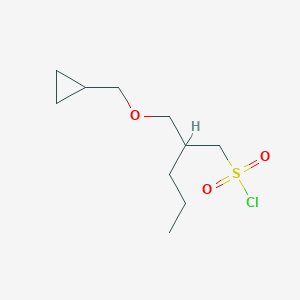
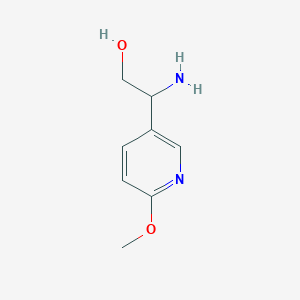
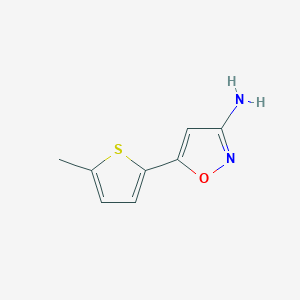
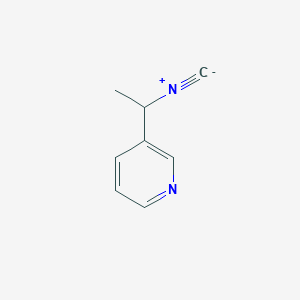



![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
